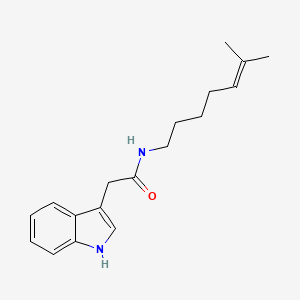
1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol is a chemical compound with a unique structure that includes a cyclohexyl group attached to a piperidine ring, which is further substituted with oxo and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyridine derivatives in the presence of catalysts such as molybdenum disulfide . Another approach includes the functionalization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift, initiated by chiral magnesium biphosphate .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yields and purity. The choice of solvents and reaction conditions is critical to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexylpiperidine: Shares the cyclohexyl and piperidine structural motifs.
Cyclohexene-1-carboxaldehyde: Contains a cyclohexyl group with an aldehyde functional group.
Uniqueness: 1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol is unique due to the presence of both oxo and diol groups on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
61733-87-7 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-cyclohexyl-1-oxidopiperidin-1-ium-3,5-diol |
InChI |
InChI=1S/C11H21NO3/c13-10-6-11(14)8-12(15,7-10)9-4-2-1-3-5-9/h9-11,13-14H,1-8H2 |
InChI Key |
IBASMGCIOFITNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[N+]2(CC(CC(C2)O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548638.png)
![4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14548642.png)
![6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14548645.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14548662.png)

![6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate](/img/structure/B14548667.png)



![6,9-Dibromonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14548679.png)

![1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-](/img/structure/B14548696.png)
